Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate
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Overview
Description
Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclobutyl group, a carbamoyl group, and a dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.
Introduction of the carbamoyl group: The cyanocyclobutyl intermediate is then reacted with a suitable carbamoylating agent under controlled conditions to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-cyanocyclopropyl)carbamoyl]-3,3-dimethylbutanoate
- Methyl 4-[(1-cyanocyclopentyl)carbamoyl]-3,3-dimethylbutanoate
Uniqueness
Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate is unique due to the presence of the cyanocyclobutyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with different ring sizes or substituents.
Properties
IUPAC Name |
methyl 5-[(1-cyanocyclobutyl)amino]-3,3-dimethyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2,8-11(17)18-3)7-10(16)15-13(9-14)5-4-6-13/h4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFKGBQFWHRMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1(CCC1)C#N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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